Antibacterial agent 101

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

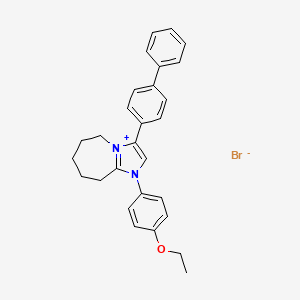

Structure

2D Structure

Properties

Molecular Formula |

C28H29BrN2O |

|---|---|

Molecular Weight |

489.4 g/mol |

IUPAC Name |

1-(4-ethoxyphenyl)-3-(4-phenylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium bromide |

InChI |

InChI=1S/C28H29N2O.BrH/c1-2-31-26-18-16-25(17-19-26)30-21-27(29-20-8-4-7-11-28(29)30)24-14-12-23(13-15-24)22-9-5-3-6-10-22;/h3,5-6,9-10,12-19,21H,2,4,7-8,11,20H2,1H3;1H/q+1;/p-1 |

InChI Key |

IZRDZPWQIUATSS-UHFFFAOYSA-M |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=C([N+]3=C2CCCCC3)C4=CC=C(C=C4)C5=CC=CC=C5.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of Antibacterial agent 101?

An In-depth Technical Guide on the Core Mechanism of Action of Antibacterial Agent 101 (Exemplified by Ciprofloxacin)

Introduction

This compound, represented here by the fluoroquinolone ciprofloxacin, is a broad-spectrum synthetic chemotherapeutic agent.[1][2] Fluoroquinolones are a class of antibiotics that directly inhibit bacterial DNA synthesis.[3][4] Ciprofloxacin, a second-generation fluoroquinolone, is effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2][5] This guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Dual Inhibition of Type II Topoisomerases

The bactericidal activity of this compound (ciprofloxacin) stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are type II topoisomerases that are crucial for DNA replication, transcription, repair, and recombination.[5]

-

DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication and for relieving the torsional stress that arises during the movement of the replication fork.[5][]

-

Topoisomerase IV: This enzyme's primary role is in the decatenation (separation) of daughter chromosomes following DNA replication, allowing them to segregate into daughter cells during cell division.[5][]

This compound functions by binding to the complex formed between these enzymes and the bacterial DNA.[4][5] This binding stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, preventing the subsequent re-ligation of the DNA strands.[3][5] The accumulation of these stabilized cleavage complexes blocks the progression of the DNA replication fork and leads to the generation of lethal double-strand DNA breaks, ultimately triggering cell death.[3][4][9]

The agent exhibits differential activity, with DNA gyrase being the primary target in most Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.[6][] However, some newer fluoroquinolones show potent activity against both enzymes in both bacterial types.[7]

Quantitative Data: In Vitro Susceptibility

The potency of an antibacterial agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a bacterium. The following table summarizes the MIC values of ciprofloxacin against various common pathogens.

| Bacterial Species | Gram Stain | Type | MIC Range (µg/mL) |

| Escherichia coli | Negative | Enterobacteriaceae | 0.008 - 12[10][11] |

| Klebsiella pneumoniae | Negative | Enterobacteriaceae | ≤0.03 - >32 |

| Pseudomonas aeruginosa | Negative | Non-Enterobacteriaceae | 0.06 - >32[11] |

| Salmonella typhi | Negative | Enterobacteriaceae | ≤0.03 - 1.0[11] |

| Staphylococcus aureus | Positive | Cocci | 0.12 - >32[11] |

| Streptococcus pneumoniae | Positive | Cocci | 0.5 - 8 |

Note: MIC values can vary significantly between different strains and are dependent on the testing methodology.

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Principle: DNA gyrase converts relaxed circular DNA into a more compact, supercoiled form. This change in topology can be visualized by agarose gel electrophoresis, as the supercoiled form migrates faster than the relaxed form. An inhibitor will prevent this conversion, resulting in a reduced amount of the supercoiled DNA band.

Methodology:

-

Reaction Mixture Preparation: On ice, prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA (substrate), and purified E. coli DNA gyrase.

-

Compound Addition: Add the test compound (this compound) at various concentrations to the reaction tubes. Include a no-inhibitor control and a no-enzyme control.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow the enzymatic reaction to proceed.[12]

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a detergent (e.g., SDS) and a loading dye (e.g., bromophenol blue).[12] Optionally, treat with a proteinase K to digest the enzyme.[12]

-

Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).[12]

-

Visualization and Analysis: Run the gel at a constant voltage until the dye front has migrated an adequate distance. Visualize the DNA bands under UV light. The inhibition is determined by the decrease in the intensity of the supercoiled DNA band compared to the control.

Topoisomerase IV Cleavage Assay

This assay is designed to detect the formation of stable enzyme-DNA cleavage complexes induced by an inhibitor.[13][14]

Principle: Topoisomerase IV, in the presence of an inhibitor like a fluoroquinolone, will cleave supercoiled plasmid DNA to form a stable, covalent complex, but will be unable to re-ligate the DNA. This results in the conversion of supercoiled DNA into a linearized form (and some nicked, open-circular forms). The addition of a strong detergent (SDS) and a protease (proteinase K) traps these complexes and reveals the linearized DNA upon agarose gel electrophoresis.[13][14]

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 6 mM MgCl2, 10 mM DTT, 200 mM potassium glutamate), supercoiled pBR322 plasmid DNA, and purified topoisomerase IV enzyme.[15]

-

Inhibitor Addition: Add varying concentrations of the test compound (this compound) to the reaction tubes.[15]

-

Incubation: Incubate the mixture at 37°C for approximately 30 minutes to allow for the formation of cleavage complexes.[13][16]

-

Complex Trapping: Add SDS to a final concentration of ~0.2-1% and proteinase K to digest the enzyme. Incubate further at 37-45°C for 30-45 minutes.[13][15][17]

-

Sample Preparation and Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel.[14]

-

Analysis: After electrophoresis, stain the gel with ethidium bromide and visualize. The appearance of a distinct band corresponding to linear DNA indicates that the compound stabilizes the topoisomerase IV-DNA cleavage complex.[15][16]

Visualizations

Caption: Mechanism of action of this compound.

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Caption: Workflow for Topoisomerase IV Cleavage Assay.

References

- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 2. Biological activity and synthetic metodologies for the preparation of fluoroquinolones, a class of potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 9. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ciprofloxacin pre-exposure influences individual cell MIC and heteroresistance of bacteria inside microfluidic droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resistance Pattern of Ciprofloxacin Against Different Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. topogen.com [topogen.com]

- 13. inspiralis.com [inspiralis.com]

- 14. inspiralis.com [inspiralis.com]

- 15. royalsocietypublishing.org [royalsocietypublishing.org]

- 16. inspiralis.com [inspiralis.com]

- 17. pubcompare.ai [pubcompare.ai]

In-Depth Technical Guide: Spectrum of Activity of Antibacterial Agent 101 (Compd 7f)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 101, also identified as Compound 7f (Compd 7f), is a novel antimicrobial agent belonging to the 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide class of compounds. This technical guide provides a comprehensive overview of its in vitro spectrum of activity, drawing from the primary research that first described its synthesis and antimicrobial properties. The data presented herein is crucial for researchers and professionals involved in the discovery and development of new anti-infective therapies.

Core Findings

Initial screenings have identified this compound (Compd 7f) as a promising antimicrobial candidate with a spectrum of activity that includes both antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) values for this compound generally fall within the range of 4 to 32 µg/mL against susceptible organisms.[1] Of a series of sixteen newly synthesized compounds, five, including Comp. 7f, demonstrated notable in vitro antimicrobial activity. Three of these showed significant promise against Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans.[2]

Quantitative Antimicrobial Activity

The in vitro antimicrobial activity of this compound (Compd 7f) was determined by the Community for Open Antimicrobial Drug Discovery (CO-ADD). The following tables summarize the Minimum Inhibitory Concentration (MIC) values against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Table 1: Antibacterial Spectrum of Agent 101 (Compd 7f)

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 4 - 8 |

| Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 43300) | Gram-positive | >32 |

| Escherichia coli (ATCC 25922) | Gram-negative | >32 |

| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | >32 |

| Acinetobacter baumannii (ATCC 19606) | Gram-negative | >32 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >32 |

Table 2: Antifungal Spectrum of Agent 101 (Compd 7f)

| Fungal Strain | Type | MIC (µg/mL) |

| Candida albicans (ATCC 90028) | Yeast | 4 |

| Cryptococcus neoformans (ATCC 208821) | Yeast | 4 |

Experimental Protocols

The following sections detail the methodologies employed for the determination of the antimicrobial activity and preliminary safety profile of this compound (Compd 7f).

Antimicrobial Susceptibility Testing

The antimicrobial susceptibility testing was performed by the Community for Open Antimicrobial Drug Discovery (CO-ADD) and followed standardized protocols.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The in vitro antimicrobial activity of this compound (Compd 7f) was determined using the broth microdilution method, a standard procedure for assessing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) was used for bacterial testing, while RPMI-1640 medium was used for fungal testing.

-

Inoculum Preparation: Bacterial and fungal colonies were suspended in their respective broths to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then further diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Assay Plates: Serial two-fold dilutions of this compound (Compd 7f) were prepared in 96-well microtiter plates.

-

Incubation: The inoculated plates were incubated at 37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

Cytotoxicity Assay

Protocol: In Vitro Cytotoxicity against Human Embryonic Kidney (HEK-293) Cells

To assess the potential toxicity of the compound to mammalian cells, an in vitro cytotoxicity assay was performed using the Human Embryonic Kidney 293 (HEK-293) cell line.

-

Cell Culture: HEK-293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Assay Procedure: Cells were seeded in 96-well plates and exposed to various concentrations of this compound (Compd 7f).

-

Viability Assessment: Cell viability was assessed using a standard assay that measures metabolic activity (e.g., MTT or resazurin reduction) or membrane integrity (e.g., LDH release). The results are typically expressed as the concentration that inhibits 50% of cell viability (IC50).

Hemolytic Activity Assay

Protocol: In Vitro Hemolysis Assay with Human Red Blood Cells

The hemolytic activity of this compound (Compd 7f) was evaluated to determine its potential to damage red blood cells.

-

Preparation of Red Blood Cells: Fresh human red blood cells were washed with a phosphate-buffered saline (PBS) solution.

-

Assay Procedure: The washed red blood cells were incubated with different concentrations of the compound.

-

Measurement of Hemolysis: After incubation, the samples were centrifuged, and the amount of hemoglobin released into the supernatant was measured spectrophotometrically at a wavelength of 405 nm. The percentage of hemolysis was calculated relative to a positive control (cells treated with a known lytic agent like Triton X-100) and a negative control (cells in buffer only).

Visualizations

Experimental Workflow for Antimicrobial Activity Screening

The following diagram illustrates the general workflow for the initial screening and hit confirmation of new antimicrobial compounds, as performed by CO-ADD.

Caption: General workflow for antimicrobial screening and hit confirmation.

Logical Relationship of Antimicrobial Evaluation

This diagram outlines the logical progression from identifying antimicrobial activity to assessing the therapeutic potential of a compound.

Caption: Logical flow from in vitro activity to therapeutic potential.

References

Chemical structure and properties of Antibacterial agent 101

An In-depth Technical Guide to Ciprofloxacin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Chemical Structure and Properties

Ciprofloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics.[1][2] Its chemical name is 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid.[1][3] The presence of a fluorine atom at position 6 and a piperazine ring at position 7 enhances its antibacterial activity, while the cyclopropyl group at position 1 increases its potency against a wide range of bacteria.[1]

The hydrochloride salt is a monohydrochloride monohydrate, appearing as a faintly yellowish to light yellow crystalline substance.[1][4]

Chemical Structure:

-

Empirical Formula: C₁₇H₁₈FN₃O₃[1]

-

Molecular Weight: 331.4 g/mol [1]

-

IUPAC Name: 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid[5]

Table 1: Physicochemical and Pharmacokinetic Properties of Ciprofloxacin

| Property | Value | Reference(s) |

| Physicochemical Data | ||

| Melting Point | 313–315°C | [6] |

| Water Solubility | 30 g/L at 20°C | [7] |

| pKa₁ (Carboxylic acid) | 6.09 | [6] |

| pKa₂ (Piperazine N-4) | 8.62 | [6] |

| Isoelectric Point (pI) | 7.14 | [6] |

| Pharmacokinetic Data | ||

| Bioavailability (Oral) | ~70% | [1][8] |

| Serum Half-life | 3-4 hours (young adults), 3.3-6.8 hours (elderly) | [2][8] |

| Protein Binding | 20–40% | [1] |

| Volume of Distribution | 1.74 to 5.0 L/kg | [8] |

| Metabolism | Primarily by CYP1A2; metabolites include oxociprofloxacin and sulfociprofloxacin. | [5] |

| Excretion | 50-70% excreted unchanged in urine within 24 hours. | [1] |

Mechanism of Action

Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][9] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[9]

-

Inhibition of DNA Gyrase : In many Gram-negative bacteria, DNA gyrase is the primary target.[9][10] The enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress and allow for replication and transcription.[9] Ciprofloxacin binds to the enzyme-DNA complex, trapping the gyrase and preventing the re-ligation of the cleaved DNA strands.[9]

-

Inhibition of Topoisomerase IV : In many Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for separating interlinked daughter DNA molecules (catenanes) following a round of replication.[9] By inhibiting topoisomerase IV, ciprofloxacin prevents the segregation of replicated bacterial chromosomes, thereby halting cell division.[1][9]

This dual inhibition leads to the accumulation of double-stranded DNA breaks, which is ultimately lethal to the bacterium.[9] Ciprofloxacin exhibits selective toxicity, binding to bacterial DNA gyrase with an affinity approximately 100 times greater than to its mammalian counterpart.[5]

Antibacterial Spectrum and Activity

Ciprofloxacin is a broad-spectrum antibiotic with potent activity against a wide range of bacterial pathogens.[1] It is particularly effective against Gram-negative bacteria but has more limited activity against Gram-positive organisms compared to newer fluoroquinolones.[1][10]

-

Gram-Negative Activity : Highly active against most Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis), Haemophilus influenzae, Neisseria spp., Pseudomonas aeruginosa, and Legionella pneumophila.[1][10]

-

Gram-Positive Activity : Active against methicillin-sensitive Staphylococcus aureus. It has limited activity against Streptococcus pneumoniae and Enterococcus faecalis.[1][10]

-

Other : Ciprofloxacin is also used to treat infections caused by Yersinia pestis (plague) and for post-exposure prophylaxis of inhalational anthrax.[4]

Table 2: Minimum Inhibitory Concentrations (MIC₉₀) for Ciprofloxacin Against Common Pathogens

| Bacterial Species | MIC₉₀ (µg/mL) | Reference(s) |

| Escherichia coli | 0.015–0.25 | [6] |

| Klebsiella pneumoniae | 0.05–1.0 | [6] |

| Pseudomonas aeruginosa | ≤1.0 | [1][10] |

| Haemophilus influenzae | ≤1.0 | [1][10] |

| Staphylococcus aureus (MSSA) | ≤1.0 | [1][10] |

| Streptococcus pneumoniae | Less Susceptible | [1] |

| Enterococcus faecalis | Less Susceptible | [1] |

Note: MIC₉₀ is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Susceptibility can vary by region and over time due to resistance development.

Experimental Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of ciprofloxacin against a bacterial isolate, based on general clinical laboratory standards.

Materials:

-

Ciprofloxacin powder (analytical grade)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolate grown to log phase

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile deionized water, DMSO (if needed for stock solution)

-

Incubator (35°C ± 2°C)

Procedure:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of ciprofloxacin in sterile deionized water. Further dilutions are made from this stock.

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, select 3-5 colonies of the test organism.

-

Suspend the colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Plate Preparation:

-

Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

-

Prepare a working solution of ciprofloxacin at four times the highest desired final concentration. Add 100 µL of this solution to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the positive control (inoculum, no drug). Well 12 serves as the negative control (broth only).

-

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of ciprofloxacin that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol for Quantification of Ciprofloxacin by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for quantifying ciprofloxacin in a solution, adapted from published analytical methods.[11][12]

Materials & Equipment:

-

HPLC system with a UV detector (Agilent 1100 or equivalent)

-

C18 reverse-phase column

-

Ciprofloxacin standard

-

Acetonitrile (HPLC grade)

-

Phosphoric acid

-

Triethylamine

-

Deionized water

-

Syringe filters (0.22 µm)

Procedure:

-

Mobile Phase Preparation:

-

Prepare a 0.025M phosphoric acid solution in deionized water.

-

Adjust the pH of the phosphoric acid solution to 3.0 using triethylamine.

-

The mobile phase consists of a mixture of acetonitrile and the pH-adjusted phosphoric acid solution (e.g., a 13:87 v/v ratio).[11][12]

-

Filter and degas the mobile phase before use.

-

-

Standard Curve Preparation:

-

Prepare a stock solution of ciprofloxacin standard in deionized water (e.g., 1 mg/mL).

-

Create a series of standard solutions by diluting the stock solution to concentrations spanning the expected range of the unknown sample (e.g., 0.005 to 0.1 mg/mL).[11]

-

-

Sample Preparation:

-

Dissolve the sample containing ciprofloxacin in deionized water.

-

Filter the sample solution through a 0.22 µm syringe filter to remove particulates.

-

-

HPLC Analysis:

-

Set the HPLC system parameters:

-

Inject the standard solutions to generate a standard curve by plotting peak area versus concentration.

-

Inject the unknown sample solution(s).

-

-

Quantification: Determine the concentration of ciprofloxacin in the unknown sample by comparing its peak area to the linear regression of the standard curve.

Synthetic Pathway Overview

The synthesis of ciprofloxacin has evolved since its initial development by Bayer.[13] A common strategy involves the construction of the core quinolone ring system followed by the addition of the piperazine moiety.[13][14] Modern, streamlined syntheses aim to reduce steps and increase yield, often through one-pot or continuous flow processes.[14][15]

References

- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 2. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. experts.umn.edu [experts.umn.edu]

- 9. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 10. academic.oup.com [academic.oup.com]

- 11. joghr.org [joghr.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

An In-depth Technical Guide to the Synthesis of 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium Bromides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromides, a class of heterocyclic compounds with recognized antimicrobial and antifungal potential. This document details the synthetic pathways, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry.

Introduction

The imidazo[1,2-a]azepine scaffold is a significant pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities. The synthesis of 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromides represents a key area of interest for the development of new therapeutic agents. These compounds have demonstrated promising activity against various bacterial and fungal strains, including Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans.[1] This guide focuses on the chemical synthesis of these compounds, providing a foundation for their further investigation and development.

Synthetic Pathway

The core synthesis of 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromides involves a multi-step process. The general synthetic route is outlined below.

References

The Ascendant Trajectory of Imidazo[1,2-a]azepines: A Technical Guide to Discovery and Development

For Immediate Release

In the dynamic landscape of medicinal chemistry, the imidazo[1,2-a]azepine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the discovery and development of imidazo[1,2-a]azepine derivatives and related fused heterocyclic systems. Tailored for researchers, scientists, and drug development professionals, this document elucidates key synthetic methodologies, presents a wealth of quantitative biological data, and details critical experimental protocols. Furthermore, it offers visual representations of pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding of this promising class of compounds.

Introduction

Fused heterocyclic systems form the backbone of a multitude of therapeutic agents. Among these, nitrogen-bridged structures have garnered significant attention due to their diverse pharmacological profiles. The imidazo[1,2-a]azepine core, a seven-membered ring fused with an imidazole, has been the subject of escalating interest. Derivatives of this and structurally related scaffolds, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines, have exhibited a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and targeted protein modulation. This guide aims to be a comprehensive resource, consolidating the current knowledge on the synthesis, biological evaluation, and mechanistic understanding of imidazo[1,2-a]azepine derivatives.

Synthesis and Chemical Development

The synthesis of the imidazo[1,2-a]azepine core and its analogues is a critical aspect of their development. Various synthetic strategies have been employed to construct this heterocyclic system, often involving multi-step reactions and cyclization as the key bond-forming event.

A prevalent method for the synthesis of 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines involves the condensation of a cyclic amine precursor with an α-haloketone. For instance, the reaction of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine with a 2-amino-1-arylethanone derivative provides the foundational imidazo[1,2-a]azepine structure.[1] Further derivatization, such as quaternization of the imidazole nitrogen, can be achieved by reacting the core structure with various alkylating agents.[1]

Table 1: Synthetic Yields of Selected Imidazo[1,2-a]azepine Derivatives and Intermediates

| Compound/Intermediate | Synthetic Step | Yield (%) | Reference |

| 3-Aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine Quaternary Salts | Reaction with alkylating reagents | 58-85 | [1] |

| (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine | Condensation | 85 | |

| (E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | Condensation | 95 | [2] |

| (E)-N-(3-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | Condensation | 91 | [2] |

| (E)-N-(2-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | Condensation | 92 | [2] |

| 2-Hexyl-1-(methylsulfonyl)-2,3,6,7-tetrahydro-1H-azepine | Silyl Aza-Prins Cyclization | 81 | [3] |

| 2-Cyclohexyl-1-(methylsulfonyl)-2,3,6,7-tetrahydro-1H-azepine | Silyl Aza-Prins Cyclization | 53 | [3] |

| 2-Phenethyl-1-(methylsulfonyl)-2,3,6,7-tetrahydro-1H-azepine | Silyl Aza-Prins Cyclization | 60 | [3] |

| 3-(1-(Methylsulfonyl)-2,3,6,7-tetrahydro-1H-azepine-2-yl)propyl benzoate | Silyl Aza-Prins Cyclization | 62 | [3] |

Biological Activities and Therapeutic Potential

Imidazo[1,2-a]azepine derivatives and their congeners have been investigated for a multitude of therapeutic applications, with promising results in oncology, immunology, and infectious diseases.

Anticancer Activity

A significant body of research has focused on the anticancer properties of these compounds. Derivatives of the related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds have demonstrated potent cytotoxicity against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrazine Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-a]pyridines | |||

| 7e | HT-29 | 0.01-3.2 | [4] |

| 7f | Multiple | Double-digit nM | [4] |

| 7h | Multiple | Double-digit nM | [4] |

| 7i | Multiple | Double-digit nM | [4] |

| 7j | Multiple | Double-digit nM | [4] |

| 7m | Multiple | Double-digit nM | [4] |

| Imidazo[1,2-a]pyrazines | |||

| 15d | A375P (Melanoma) | < 0.06 | |

| 17e | A375P (Melanoma) | < 0.06 | |

| 18c | A375P (Melanoma) | < 0.06 | |

| 18h | A375P (Melanoma) | < 0.06 | |

| 18i | A375P (Melanoma) | < 0.06 | |

| Imidazo[1,2-a]quinoxaline | |||

| EAPB0203 | A375 (Melanoma) | More potent than fotemustine and imiquimod | [5] |

Enzyme Inhibition

Specific imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. Inhibition of ENPP1 can enhance the innate immune response against cancer.

Table 3: ENPP1 Inhibitory Activity of an Imidazo[1,2-a]pyrazine Derivative

| Compound | Target | IC50 (nM) | Key Finding | Reference |

| Imidazo[1,2-a]pyrazine Derivative | ENPP1 | 5.70 or 9.68 | Enhances antitumor efficacy of anti-PD-1 antibody |

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal that can originate from pathogens or damaged host cells.

Caption: The cGAS-STING signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of imidazo[1,2-a]azepine derivatives.

General Synthesis of 3-Aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine Quaternary Salts[1]

-

Synthesis of 3-Aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines:

-

A mixture of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine (0.01 mol) and the appropriate 2-amino-1-arylethanone (0.01 mol) is refluxed in a suitable solvent (e.g., ethanol) for a specified time.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine.

-

-

Synthesis of Quaternary Salts:

-

A mixture of the 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine (0.01 mol) and the appropriate alkylating reagent (0.01 mol) is refluxed for 2 hours in 80 mL of ethyl acetate.

-

The reaction mixture is left to stand overnight at room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethyl acetate, and dried to yield the quaternary salt.

-

Characterization is performed using ¹H NMR, ¹³C NMR, and LC-MS.

-

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding:

-

Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

The cells are treated with various concentrations of the test compounds (e.g., 0-100 µM) for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the treatment period, 28 µL of a 2 mg/mL MTT solution is added to each well.

-

The plates are incubated for 1.5 to 4 hours at 37°C.

-

-

Formazan Solubilization:

-

The MTT solution is removed, and the formazan crystals are dissolved by adding 130-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

The plates are then incubated for 15 minutes to 16 hours with shaking.

-

-

Absorbance Measurement:

-

The absorbance is measured at a wavelength of 492 nm or 590 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle-treated control.

-

ENPP1 Inhibition Assay

This protocol outlines a general procedure for a fluorescence-based ENPP1 inhibitor screening assay.

-

Reagent Preparation:

-

Prepare a 1X ENPP1 Assay Buffer.

-

Dilute the ENPP1 enzyme to the desired concentration in the assay buffer.

-

Prepare a working solution of the ENPP1 substrate (e.g., a fluorescently labeled ATP or cGAMP analog).

-

Prepare serial dilutions of the test compounds and a positive control inhibitor.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of 1X ENPP1 Assay Buffer, 20 µL of the diluted ENPP1 enzyme, and 10 µL of the test compound or solvent control to the appropriate wells.

-

Incubate the plate for 5 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 20 µL of the ENPP1 substrate working solution to all wells.

-

Monitor the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm over a period of time.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition versus the logarithm of the compound concentration to determine the IC50 value.

-

Caption: A generalized experimental workflow for drug discovery.

In Vivo Antitumor Studies (Xenograft Model)[6][7][8]

-

Cell Culture and Preparation:

-

Human cancer cells (e.g., A549, M4Be) are cultured in appropriate media.

-

Cells are harvested during the exponential growth phase, washed, and resuspended in a suitable vehicle (e.g., PBS or Matrigel).

-

-

Animal Model:

-

Immunocompromised mice (e.g., athymic nude or SCID mice) are used.

-

-

Tumor Implantation:

-

A suspension of cancer cells (typically 1-5 x 10⁶ cells) is injected subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Monitoring:

-

Tumors are allowed to grow to a palpable size.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).

-

-

Drug Treatment:

-

Once tumors reach a predetermined size, mice are randomized into control and treatment groups.

-

The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.

-

-

Efficacy Evaluation:

-

Tumor growth is monitored throughout the treatment period.

-

The antitumor efficacy is often expressed as tumor growth inhibition (TGI).

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

-

Conclusion

The imidazo[1,2-a]azepine scaffold and its related congeners represent a highly promising area for the discovery of novel therapeutic agents. Their synthetic accessibility and broad spectrum of biological activities, particularly in oncology and immunology, underscore their potential for further development. This technical guide has provided a comprehensive overview of the current state of research, from synthetic methodologies and quantitative biological data to detailed experimental protocols. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of new and effective medicines.

References

- 1. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Battle Against Resistance: A Technical Guide to Novel Synthetic Antimicrobial Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance (AMR) necessitates a paradigm shift in the discovery and development of new therapeutic agents. As conventional antibiotics lose their efficacy, the scientific community is increasingly turning to novel synthetic compounds designed to circumvent existing resistance mechanisms. This technical guide provides an in-depth overview of the biological activity of promising new synthetic antimicrobials, focusing on their quantitative data, the experimental protocols used to evaluate them, and their mechanisms of action.

Quantitative Assessment of Antimicrobial Efficacy

The in vitro activity of novel antimicrobial compounds is a critical early indicator of their potential. This is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the reported activities of several novel synthetic antimicrobial agents against a range of bacterial pathogens, including multidrug-resistant (MDR) strains.

Table 1: In Vitro Activity of Novel Synthetic Antimicrobial Peptides

| Compound | Organism | Resistance Profile | MIC (µM) | MBC (µM) | Reference |

| Hel-4K-12K | Staphylococcus aureus | Resistant | 6.25 | 6.25 | [1] |

| Escherichia coli | Resistant | 6.25 | 6.25 | [1] | |

| S. aureus | Control Strain | 3.125 | 3.125 | [1] | |

| E. coli | Control Strain | 3.125 | 3.125 | [1] |

Table 2: In Vitro Activity of Novel Synthetic Small Molecules

| Compound | Organism | Resistance Profile | MIC (µg/mL) | MBC (µg/mL) | Reference |

| GAR-936 (Tigecycline) | S. aureus | Methicillin-Resistant (MRSA) | ≤0.5 (MIC90) | - | [2] |

| Streptococcus pneumoniae | Penicillin-Resistant | ≤0.25 (MIC90) | - | [3] | |

| Enterococci | Vancomycin-Resistant (VRE) | 0.25-0.5 (MIC90) | - | [3] | |

| LPC-233 | Gram-negative bacteria | Multidrug-Resistant | <1.0 (MIC90) | - | [4] |

| BDTL049 | S. aureus | - | 4 | - | [5] |

| Bacillus subtilis | - | 4-8 | - | [5] | |

| E. coli | - | 2 | 2 | [5] | |

| CPD20 | Streptococcus pyogenes | - | 2.5 | - | [6] |

| S. aureus | - | 2.5 | - | [6] | |

| Enterococcus faecalis | - | 5 | - | [6] | |

| CPD22 | S. pyogenes | - | 2.5 | - | [6] |

| S. aureus | - | 5 | - | [6] | |

| E. faecalis | - | 5 | - | [6] |

Table 3: In Vivo Efficacy of Novel Synthetic Antimicrobial Compounds

| Compound | Infection Model | Pathogen | Efficacy Metric | Value | Reference |

| GAR-936 (Tigecycline) | Murine systemic infection | S. aureus (MRSA) | ED50 | 0.79 - 2.3 mg/kg | [7] |

| Murine systemic infection | E. coli (Tetracycline-resistant) | ED50 | 1.5 - 3.5 mg/kg | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of novel synthetic antimicrobial compounds.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Protocol: Broth Microdilution Method

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.

-

Suspend the colonies in a sterile saline solution (0.85% NaCl) or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the novel synthetic compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

-

-

Determination of MBC:

-

From the wells showing no visible growth in the MIC assay, aliquot 10-100 µL and plate onto a suitable agar medium.

-

Incubate the agar plates at 35-37°C for 18-24 hours.

-

The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial count.

-

Cytotoxicity Assay

Protocol: MTT Assay for Mammalian Cell Viability

-

Cell Culture:

-

Culture a suitable mammalian cell line (e.g., HEK293, HeLa) in appropriate growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.

-

-

Cell Seeding:

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the novel synthetic compound in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of the compound's solvent) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plate for 24-48 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Visualizing Mechanisms and Workflows

Understanding the mechanism of action is crucial for the rational design and development of new antimicrobials. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Caption: General workflow for the discovery and development of novel antimicrobial compounds.

Caption: Mechanism of action for membrane-targeting antimicrobial peptides.

Caption: Mechanism of protein synthesis inhibition by glycylcyclines like GAR-936.

Caption: Disruption of the outer membrane in Gram-negative bacteria by LPC-223.

Conclusion

The novel synthetic antimicrobial compounds highlighted in this guide represent promising avenues in the fight against AMR. Their diverse mechanisms of action, potent in vitro and in vivo activities, and efficacy against resistant strains underscore the potential of rational drug design and chemical synthesis. Continued interdisciplinary efforts in chemistry, biology, and pharmacology are essential to translate these promising candidates into clinically effective therapeutics. This guide serves as a foundational resource for professionals dedicated to this critical area of research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro and In Vivo Antibacterial Activities of a Novel Glycylcycline, the 9-t-Butylglycylamido Derivative of Minocycline (GAR-936) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activity of tigecycline (GAR-936) tested against 11,859 recent clinical isolates associated with community-acquired respiratory tract and gram-positive cutaneous infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Understanding the Structure-Activity Relationship of Imidazo[1,2-a]azepine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]azepine scaffold is an emerging heterocyclic system in medicinal chemistry. While structurally related to the well-studied imidazo[1,2-a]pyridines, the seven-membered azepine ring imparts distinct physicochemical and pharmacological properties. This technical guide provides a detailed overview of the current understanding of the structure-activity relationships (SAR) of imidazo[1,2-a]azepine derivatives, with a focus on their antimicrobial activities, based on the available scientific literature.

Core Structure and Synthesis

The fundamental imidazo[1,2-a]azepine core consists of an imidazole ring fused to an azepine ring. The synthesis of these derivatives has been reported through cyclization reactions. For instance, the reaction of aryl-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-amines with 1-biphenyl-4-yl-2-bromoethanone has been utilized to synthesize novel 1-aryl-3-biphenyl-4-yl-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromides and their 2,5-dehydrogenated analogues. Another synthetic route involves the cyclization of quaternary azolium salts derived from the reaction of γ-bromodypnone with 1-alkyl-2-methyl-1H-imidazoles in the presence of a base.

A general synthetic workflow for the preparation of imidazo[1,2-a]azepine quaternary salts is outlined below.

Caption: General synthesis of 3-Aryl-5H-imidazo[1,2-a]azepine quaternary salts.

Structure-Activity Relationship for Antimicrobial Activity

Current research on the biological activities of imidazo[1,2-a]azepine derivatives has primarily focused on their potential as antimicrobial agents. Studies have revealed that modifications at various positions of the scaffold significantly influence their antibacterial and antifungal efficacy.

Quaternary Ammonium Salts of 5H-Imidazo[1,2-a]azepine

A study on a series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts demonstrated that these compounds exhibit a broad spectrum of antimicrobial activity. These derivatives are classified as quaternary ammonium compounds (QACs), which are known to exert their antimicrobial effect by disrupting cell membranes.

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC) of selected 5H-imidazo[1,2-a]azepine quaternary salts against various bacterial and fungal strains.

| Compound | R | R' | Test Strain | MIC (µg/mL) |

| 10f | 3,4-di-Cl | 4-Me | S. aureus | >32 |

| E. faecalis | >32 | |||

| E. coli | >32 | |||

| K. pneumoniae | >32 | |||

| A. baumannii | >32 | |||

| C. albicans | >32 | |||

| C. neoformans | >32 | |||

| 11 | 3,4-di-Cl | 4-OMe | S. aureus | >32 |

| E. faecalis | >32 | |||

| E. coli | >32 | |||

| K. pneumoniae | >32 | |||

| A. baumannii | >32 | |||

| C. albicans | >32 | |||

| C. neoformans | >32 | |||

| 14 | 3,4-di-Cl | 4-OMe | S. aureus | 16 |

| E. faecalis | 16 | |||

| E. coli | 16 | |||

| K. pneumoniae | 16 | |||

| A. baumannii | 4 | |||

| C. albicans | 32 | |||

| C. neoformans | 16 |

Data extracted from Slyvka et al., Molecules, 2020.

The study highlighted that the introduction of 3,4-dichloro substituents on the aryl ring at the 3-position generally had a negative impact on the antibacterial activity of the 5H-imidazo[1,2-a]azepine derivatives, which is in contrast to the trend observed for the related 5H-pyrrolo[1,2-a]imidazole series.

3-Biphenyl-3H-Imidazo[1,2-a]azepin-1-ium Bromides

Another study focused on novel 1-aryl-3-biphenyl-4-yl-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromides and their dehydrogenated analogs. Several of these compounds displayed promising in vitro activity against Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans.

The logical relationship for the development of these antimicrobial agents can be visualized as follows:

Methodological & Application

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Novel Antibacterial Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Minimum Inhibitory Concentration (MIC) is a fundamental measure in microbiology, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[1][2][3][4] Determining the MIC is a critical first step in the assessment of a novel synthetic antibacterial compound, providing essential data on its potency and the spectrum of its activity. This information is crucial for guiding preclinical development, understanding resistance mechanisms, and establishing a compound's potential for therapeutic use.[5] This document provides detailed protocols for the principal methods of MIC determination and guidance on data interpretation and presentation.

Key Methodologies for MIC Determination

There are three primary methods for determining the MIC of a novel compound: Broth Dilution, Agar Dilution, and Gradient Diffusion. The choice of method often depends on the compound's properties (e.g., solubility), the number of isolates to be tested, and laboratory resources.

Broth Dilution

The broth dilution method is one of the most common techniques for MIC determination.[6] It involves challenging a standardized bacterial inoculum with serial dilutions of the antibacterial compound in a liquid growth medium.[7][8] The test can be performed in tubes (macrodilution) or, more commonly, in 96-well microtiter plates (microdilution).[9]

Experimental Protocol: Broth Microdilution

-

Preparation of Compound Stock Solution:

-

Accurately weigh the novel synthetic compound. Note its purity if it is not 100%.[10]

-

Dissolve the compound in a suitable solvent (e.g., DMSO, water) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the chosen solvent does not inhibit bacterial growth at the final concentration used in the assay.

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.[11] For fastidious organisms, supplemented media may be required as recommended by CLSI or EUCAST guidelines.[12][13]

-

Add 50 µL of the compound stock solution (at twice the highest desired concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column.[10]

-

Column 11 will serve as the growth control (no compound), and Column 12 as the sterility control (no bacteria).[10]

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select several morphologically similar colonies.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[11]

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not add bacteria to the sterility control wells (column 12).[10]

-

The final volume in each well will be 100 µL.

-

Seal the plate (e.g., with a plastic bag or adhesive sealer) to prevent evaporation.[11]

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.[7][11]

-

-

Reading the Results:

-

After incubation, examine the plate visually or with a microplate reader.

-

The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[3]

-

Agar Dilution

In the agar dilution method, varying concentrations of the antibacterial compound are incorporated into molten agar, which is then poured into petri dishes.[14][15] A standardized bacterial inoculum is then spotted onto the surface of each plate.

Experimental Protocol: Agar Dilution

-

Preparation of Compound-Containing Agar Plates:

-

Prepare a series of two-fold dilutions of the novel compound in a suitable solvent at 10 times the final desired concentrations.

-

For each concentration, add 2 mL of the compound dilution to 18 mL of sterile, molten Mueller-Hinton Agar (MHA) held in a water bath at 45-50°C. Mix thoroughly but gently to avoid bubbles.

-

Pour the agar mixture into sterile petri dishes and allow them to solidify on a level surface.

-

Prepare a control plate containing no compound.

-

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for broth dilution.

-

This suspension can be further diluted to achieve a final inoculum concentration that will deliver approximately 10⁴ CFU per spot.

-

-

Inoculation and Incubation:

-

Using a multipoint inoculator or a pipette, spot 1-2 µL of the standardized inoculum onto the surface of each agar plate, including the control plate. Multiple strains can be tested on the same plate.[14]

-

Allow the spots to dry completely before inverting the plates.

-

Incubate the plates at 35-37°C for 16-20 hours.

-

-

Reading the Results:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth on the agar surface.[14]

-

Gradient Diffusion

The gradient diffusion method utilizes a test strip impregnated with a continuous, predefined gradient of an antibacterial agent.[16] When placed on an inoculated agar plate, the agent diffuses into the agar, creating a concentration gradient.

Experimental Protocol: Gradient Diffusion (E-test)

-

Inoculum and Plate Preparation:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn of bacteria.

-

Allow the plate to dry for 5-15 minutes.

-

-

Application of Gradient Strip:

-

Using sterile forceps, apply the test strip to the agar surface, ensuring the entire length of the strip is in contact with the agar.[16]

-

-

Incubation:

-

Incubate the plate in an inverted position at 35-37°C for 16-20 hours.

-

-

Reading the Results:

Data Presentation and Interpretation

Clear presentation and accurate interpretation of MIC data are essential for evaluating a novel compound.

Summarizing MIC Data

Quantitative results should be organized into tables for clarity.

Table 1: Example MIC Data for Compound X

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 29213 | 0.5 |

| Escherichia coli | 25922 | 4 |

| Pseudomonas aeruginosa | 27853 | 16 |

| Enterococcus faecalis | 29212 | 2 |

| Klebsiella pneumoniae | 700603 | 8 |

MIC Interpretation

The clinical significance of an MIC value is determined by comparing it to established breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18] For a novel compound, these breakpoints will not exist. Therefore, initial interpretation relies on comparison with existing antibiotics and by defining population-level metrics.

Table 2: General Interpretive Categories (for established drugs)

| Category | Interpretation |

|---|---|

| Susceptible (S) | The bacterial strain is likely to be inhibited by achievable concentrations of the drug at a standard dosage.[18] |

| Intermediate (I) | The strain may be inhibited in body sites where the drug is concentrated or when a higher dosage can be used.[18] |

| Resistant (R) | The strain is unlikely to be inhibited by achievable concentrations of the drug with normal dosing.[18] |

Population-Level MIC Metrics

When testing a compound against a large number of clinical isolates of a single species, MIC50 and MIC90 values are calculated to summarize the activity.

-

MIC50: The MIC value that inhibits 50% of the tested isolates.[19][20]

-

MIC90: The MIC value that inhibits 90% of the tested isolates.[19][20]

Calculation of MIC50 and MIC90:

-

Test the compound against a panel of isolates (e.g., 100 isolates of S. aureus).

-

Rank the resulting MIC values in ascending order.

-

The MIC50 is the MIC value at the 50th position.

-

The MIC90 is the MIC value at the 90th position.[21]

Table 3: Example MIC50 & MIC90 Data for Compound Y against 100 S. aureus isolates

| Metric | MIC (µg/mL) | Interpretation |

|---|---|---|

| MIC50 | 1 | Indicates the intrinsic activity against susceptible isolates.[20] |

| MIC90 | 8 | Reflects the activity against less susceptible or resistant isolates. |

| MIC Range | 0.25 - 32 | Provides the full spectrum of activity observed. |

Mandatory Visualizations

Diagrams are provided to illustrate key workflows and logical processes in MIC determination.

Caption: High-level workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: Step-by-step experimental workflow for the Broth Microdilution method.

Caption: Logical workflow for the interpretation of MIC results.

References

- 1. idexx.dk [idexx.dk]

- 2. idexx.com [idexx.com]

- 3. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. sanfordguide.com [sanfordguide.com]

- 6. youtube.com [youtube.com]

- 7. research.sahmri.org.au [research.sahmri.org.au]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. goldbio.com [goldbio.com]

- 12. EUCAST: MIC Determination [eucast.org]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Agar dilution - Wikipedia [en.wikipedia.org]

- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gradient Diffusion | MI [microbiology.mlsascp.com]

- 17. researchgate.net [researchgate.net]

- 18. droracle.ai [droracle.ai]

- 19. math.answers.com [math.answers.com]

- 20. researchgate.net [researchgate.net]

- 21. ophed.net [ophed.net]

Antibacterial agent 101 solubility in DMSO and water for in vitro assays

Application Notes: Antibacterial Agent 101

**Abstract

This document provides detailed protocols for the solubilization and in vitro evaluation of this compound. It includes comprehensive data on the agent's solubility in Dimethyl Sulfoxide (DMSO) and water, step-by-step instructions for the preparation of stock solutions, and a complete methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. These guidelines are intended for researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing.

Physicochemical Properties of this compound

This compound is a synthetic compound with broad-spectrum activity against a range of bacterial pathogens. Due to its hydrophobic nature, it exhibits limited solubility in aqueous solutions, making DMSO an essential solvent for the preparation of concentrated stock solutions for in vitro assays.

Solubility Data

The solubility of this compound was determined at ambient temperature (20-25°C). All quantitative data are summarized in the table below for easy reference.

| Solvent | Molar Solubility (mM) | Mass Solubility (mg/mL) | Notes |

| Dimethyl Sulfoxide (DMSO) | > 200 mM | > 85 mg/mL | Clear solution obtained. DMSO is the recommended solvent for preparing high-concentration stock solutions. |

| Water (H₂O) | < 0.1 mM | < 0.04 mg/mL | Practically insoluble. Direct preparation of aqueous stock solutions is not feasible for typical in vitro concentrations. |

| Culture Medium + 1% DMSO | ~ 250 µM | ~ 0.1 mg/mL | Sufficiently soluble for final assay concentrations. It is critical that the final DMSO concentration in the assay does not exceed levels that affect bacterial growth (typically ≤1%).[1][2][3] |

Note: The molar mass of this compound is assumed to be 425.5 g/mol for these calculations.

Protocols for In Vitro Assays

Preparation of Stock and Working Solutions

Accurate preparation of solutions is critical for reproducible results. Due to the poor aqueous solubility of this compound, a high-concentration stock solution in 100% DMSO is required. This stock is then serially diluted for the final assay.

Materials:

-

This compound (powder)

-

100% Sterile Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate sterile broth medium

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Prepare 40 mM Master Stock Solution (in 100% DMSO):

-

Weigh an appropriate amount of this compound powder. For example, weigh 4.25 mg of the compound.

-

Add sterile 100% DMSO to a final volume of 250 µL.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]

-

-

Prepare Intermediate Working Solution (e.g., 400 µM in Broth):

-

On the day of the experiment, thaw an aliquot of the 40 mM master stock.

-

Perform a 1:100 dilution in sterile broth. For example, add 10 µL of the 40 mM stock to 990 µL of CAMHB. This results in a 400 µM working solution with a DMSO concentration of 1%.

-

This intermediate dilution helps ensure that the final DMSO concentration in the assay remains low and consistent across all wells.

-

Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][7] The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of a microorganism after overnight incubation.[5][6]

Materials:

-

Sterile 96-well flat-bottom microtiter plates

-

Bacterial strain (e.g., E. coli ATCC 25922) grown to log phase

-

Sterile CAMHB

-

400 µM working solution of this compound

-

Sterile 1X Phosphate-Buffered Saline (PBS) for bacterial dilution

-

0.5 McFarland turbidity standard

-

Multichannel pipette

Protocol:

-

Prepare Bacterial Inoculum:

-

From an overnight culture plate, pick several colonies and suspend them in sterile PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension into CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

-

Plate Setup:

-

Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.

-

Add 200 µL of the 400 µM working solution of this compound to the wells in column 1. This will be the starting point for serial dilutions.

-

-

Perform Serial Dilutions:

-

Using a multichannel pipette, transfer 100 µL from column 1 to column 2.

-

Mix the contents of column 2 by pipetting up and down.

-

Transfer 100 µL from column 2 to column 3.

-

Repeat this two-fold serial dilution process across the plate to column 10.

-

After mixing column 10, discard 100 µL. The wells in columns 1-10 now contain 100 µL of serially diluted agent.

-

-

Controls:

-

Column 11 (Growth Control): Add 100 µL of CAMHB. This well will receive the bacterial inoculum but no drug.

-

Column 12 (Sterility & Solvent Control): Add 100 µL of CAMHB containing the same concentration of DMSO as the highest concentration well (e.g., 1% DMSO initially, which becomes 0.5% after adding inoculum). This well will not be inoculated and serves to check for media contamination and the effect of the solvent.[3]

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum (at ~1 x 10⁶ CFU/mL) to all wells from column 1 to column 11. Do not add bacteria to column 12.

-

The final volume in each well is 200 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL. The drug concentrations and the DMSO concentration are now halved.

-

-

Incubation and Reading:

-

Cover the plate and incubate at 37°C for 16-20 hours.[7]

-

Read the MIC as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

-

Proposed Mechanism of Action

This compound is hypothesized to function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, repair, and transcription. By binding to these enzymes, the agent stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.

References

- 1. quora.com [quora.com]

- 2. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing the Antibacterial Spectrum of a New Compound

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to methodologies for determining the antibacterial spectrum of a novel compound. It includes detailed experimental protocols, data presentation guidelines, and visual workflows to ensure accurate and reproducible results.

Introduction

The emergence of antibiotic-resistant bacteria necessitates the discovery and development of new antimicrobial agents. A critical early step in this process is to determine the antibacterial spectrum of a new compound, which defines the range of bacterial species it is effective against. This document outlines the standard in vitro methods used to assess this activity: the Minimum Inhibitory Concentration (MIC) assay, the Minimum Bactericidal Concentration (MBC) assay, and the Disk Diffusion assay.

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3] It is a fundamental measure of a compound's potency. Two primary methods for determining MIC are broth dilution and agar dilution.[4][5][6]

This method uses liquid growth medium in a 96-well microtiter plate to determine the MIC.[4][7] It is amenable to testing multiple compounds and bacterial strains simultaneously.[7]

Protocol:

-

Preparation of Compound Stock Solution:

-

Dissolve the test compound in a suitable solvent (e.g., water, DMSO) to create a high-concentration stock solution.[8]

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) agar plate, select several isolated colonies of the test bacterium.[9]

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10][11]

-

Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[2][12]

-

-

Serial Dilution in Microtiter Plate:

-

Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.[8]

-

Add 100 µL of the compound stock solution to the first column of wells and mix thoroughly.[8]

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to create a concentration gradient.[8] Discard 100 µL from the last column of dilutions.[8]

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.[12] This will dilute the compound concentration by half, achieving the final desired test concentrations.

-

Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only) on each plate.[12]

-

-

Incubation:

-

Reading the MIC:

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test bacteria.[4][5] It is considered a gold standard for susceptibility testing.[5]

Protocol:

-

Preparation of Compound-Containing Agar Plates:

-

Prepare a series of two-fold dilutions of the test compound in a suitable solvent.

-

For each concentration, add a specific volume of the compound dilution to molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C.[13] A 1:10 dilution (e.g., 2 mL of compound solution to 18 mL of agar) is common.[13]

-

Pour the agar-compound mixture into sterile Petri dishes and allow them to solidify.[13]

-

Prepare a control plate containing no compound.

-

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[13]

-

-

Inoculation:

-

Incubation:

-

Allow the inocula to dry, then invert the plates and incubate at 37°C for 16-20 hours.[5]

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria on the agar surface.[5]

-

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15] It is determined after an MIC test has been performed.[16]

Protocol:

-

Perform a Broth Microdilution MIC Assay:

-

Follow the protocol for the broth microdilution MIC assay as described above.

-

-

Subculturing from Non-Turbid Wells:

-

Incubation:

-

Incubate the agar plates at 37°C for 18-24 hours.[17]

-

-

Determining the MBC:

Disk Diffusion (Kirby-Bauer) Assay

The disk diffusion method is a qualitative or semi-quantitative test that determines the susceptibility of a bacterium to an antimicrobial agent.[10] It is based on the diffusion of the compound from a paper disk into an agar medium.[10]

Protocol:

-

Preparation of Bacterial Inoculum:

-